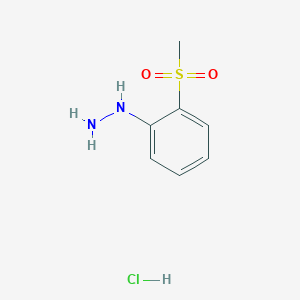
(2-methanesulfonylphenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methanesulfonylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
準備方法
The synthesis of (2-methanesulfonylphenyl)hydrazine hydrochloride typically involves the reaction of 2-methanesulfonylphenylhydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
(2-methanesulfonylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(2-methanesulfonylphenyl)hydrazine hydrochloride is utilized in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of (2-methanesulfonylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific application and the nature of the target molecules .
類似化合物との比較
(2-methanesulfonylphenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
Phenylhydrazine hydrochloride: Similar in structure but lacks the methanesulfonyl group, leading to different chemical properties and reactivity.
(2-methanesulfonylphenyl)hydrazine: The non-hydrochloride form, which has different solubility and stability characteristics.
生物活性
(2-Methanesulfonylphenyl)hydrazine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound belongs to the hydrazine class of compounds, characterized by the presence of a hydrazine (-NH-NH-) functional group. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in biochemical reactions. This characteristic enables it to form new chemical bonds with biomolecules, influencing various physiological processes. The interactions can lead to significant biological effects, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.
- Anticancer Properties : Hydrazine derivatives are often investigated for their capability to induce apoptosis in cancer cells.
Biological Activities
Research indicates that hydrazine derivatives exhibit a wide range of biological activities. The following table summarizes the reported activities associated with this compound and related compounds:
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated several hydrazone derivatives, including this compound, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed over 85% growth inhibition against MRSA and E. coli . -
Toxicological Assessments :
Toxicity studies indicated that prolonged exposure to hydrazines could lead to adverse effects such as liver damage and potential carcinogenicity. For example, chronic exposure in animal models resulted in significant liver necrosis and renal failure . -
Mechanistic Insights :
Research has shown that the mechanism of action may involve the formation of free radicals leading to oxidative stress in target cells, which is a common pathway for the anticancer effects observed in various studies .
特性
IUPAC Name |
(2-methylsulfonylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYJMGLPKICRLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














